molecular formula C23H16N2O4 B4562667 5-(3-phenoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(3-phenoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B4562667
M. Wt: 384.4 g/mol
InChI Key: DVNGDWHINILQTC-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-phenoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C23H16N2O4 and its molecular weight is 384.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.11100700 g/mol and the complexity rating of the compound is 662. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methodologies

The synthesis of pyrimidine derivatives, including compounds structurally related to 5-(3-phenoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, has been explored to develop antibacterial agents and to understand their mechanism of action (Roth, Strelitz, & Rauckman, 1980; Stuart, Paterson, Roth, & Aig, 1983). These studies provide a foundation for the synthesis of complex pyrimidinetriones, highlighting the versatility of pyrimidine chemistry in the development of pharmacologically relevant compounds.

Antihypertensive Potential

Research has demonstrated the antihypertensive potential of selected pyrimidine derivatives, showcasing their ability to lower blood pressure and normalize renal functions in experimental models. These compounds exhibit vasodilatory effects mediated via calcium antagonist pathways, alongside antioxidant and anti-inflammatory properties, indicating their therapeutic potential in hypertension management (Irshad et al., 2021).

Antioxidant and Anti-inflammatory Activities

The synthesis and evaluation of pyrimidine derivatives for their anti-inflammatory and analgesic activities have been explored. These studies highlight the potential of pyrimidine derivatives in treating inflammation and pain, adding to the therapeutic applications of such compounds (Sondhi et al., 2005).

Antimicrobial and Anticancer Properties

Pyrimidine derivatives have been synthesized and assessed for their antimicrobial and anticancer activities. These compounds show promise in inhibiting microbial growth and demonstrating anticancer potential against various cancer cell lines, suggesting their utility in developing new therapeutic agents (Al-Sanea et al., 2015).

Properties

IUPAC Name

(5E)-5-[(3-phenoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O4/c26-21-20(22(27)25(23(28)24-21)17-9-3-1-4-10-17)15-16-8-7-13-19(14-16)29-18-11-5-2-6-12-18/h1-15H,(H,24,26,28)/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNGDWHINILQTC-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)OC4=CC=CC=C4)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3-phenoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
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5-(3-phenoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

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